molecular formula C21H16BrN3O4 B11666271 2-(Benzyloxy)-5-bromo-N'-(3-nitrobenzylidene)benzohydrazide

2-(Benzyloxy)-5-bromo-N'-(3-nitrobenzylidene)benzohydrazide

Katalognummer: B11666271
Molekulargewicht: 454.3 g/mol
InChI-Schlüssel: XTWXSTLGXKHIRO-YDZHTSKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzyloxy)-5-bromo-N’-(3-nitrobenzylidene)benzohydrazide is a hydrazone derivative known for its potential applications in various fields, including medicinal chemistry and material science. This compound features a benzyloxy group, a bromine atom, and a nitrobenzylidene moiety, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-N’-(3-nitrobenzylidene)benzohydrazide typically involves the condensation of 2-(benzyloxy)-5-bromobenzohydrazide with 3-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxy)-5-bromo-N’-(3-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Conversion to nitro derivatives or amines.

    Reduction: Formation of corresponding amines or hydrazines.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(Benzyloxy)-5-bromo-N’-(3-nitrobenzylidene)benzohydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-5-bromo-N’-(3-nitrobenzylidene)benzohydrazide involves its interaction with specific molecular targets. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Benzyloxy)-5-bromo-N’-(3-nitrobenzylidene)benzohydrazide is unique due to the presence of the benzyloxy group, which can influence its reactivity and interaction with biological targets. The bromine atom also adds to its distinct chemical properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C21H16BrN3O4

Molekulargewicht

454.3 g/mol

IUPAC-Name

5-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]-2-phenylmethoxybenzamide

InChI

InChI=1S/C21H16BrN3O4/c22-17-9-10-20(29-14-15-5-2-1-3-6-15)19(12-17)21(26)24-23-13-16-7-4-8-18(11-16)25(27)28/h1-13H,14H2,(H,24,26)/b23-13+

InChI-Schlüssel

XTWXSTLGXKHIRO-YDZHTSKRSA-N

Isomerische SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.